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The conformational energy landscape of 1,3-dithiane has been explored using both experimental and

computational methods. The table below summarizes the key findings from the available literature:

Ener
Method Key Finding . 2 . ReferencelYear
DifferencelBarrier

Electron Diffraction Determined molecular structure N/A [1] (1978)
and conformation in the gas phase.

HF/6-31G(d) & MP2/6-  Identified six minima on the N/A [2] (2010)
31G(d)/HF/6-31G(d) Potential Energy Surface (PES),

including chair and flexible

(enantiomeric) forms.

Molecular Dynamics Observed interconversion between  N/A [2] (2010)
(at 295-300 K) flexible conformers and the chair
conformer upon heating.

For compatrison: 1,3- Chair conformer is the most stable. - [2] (2010)
Dioxane (MP2/6-
31G(d)/HF/6-31G(d))

The 2010 study concluded that the conformational isomerization of 1,3-dithiane and its oxygen analog, 1,3-

dioxane, proceed along common routes, with their potential energy surfaces each containing six minima
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separated by several potential barriers [2].

Experimental & Computational Methodology

The search results do not provide a detailed, step-by-step experimental protocol for conformational analysis
(such as specific sample preparation for spectroscopy or crystallography). However, the core computational

methodology from the 2010 study is outlined below.

Computational Protocol (as described in [2]):

¢ Quantum-Chemical Approximations: The study was performed using ab initio (first principles)
guantum-chemical methods.

¢ Level of Theory: The geometry optimizations and frequency calculations were carried out at the
HF/6-31G(d) level of theory. Single-point energy calculations were then performed on the optimized
structures at the higher MP2/6-31G(d) level. This is denoted as MP2/6-31G(d)//HF/6-31G(d).

e Software: The molecular dynamics calculations to study the interconversion of conformers at different
temperatures were performed using HyperChem software (version 7.01) [2].

Workflow for Conformational Analysis

Based on the general scientific approach and the information retrieved, the following diagram illustrates a

typical workflow for the computational conformational analysis of a molecule like 1,3-dithiane.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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